Cas no 2246914-68-9 (4,4,5,5-tetramethyl-2-[(E)-tetrahydrofuran-3-ylidenemethyl]-1,3,2-dioxaborolane)

4,4,5,5-Tetramethyl-2-[(E)-tetrahydrofuran-3-ylidenemethyl]-1,3,2-dioxaborolane is a specialized boronate ester with applications in organic synthesis and cross-coupling reactions. Its key advantages include stability under ambient conditions and compatibility with various reaction environments, making it a versatile intermediate for Suzuki-Miyaura couplings and other transition-metal-catalyzed processes. The tetrahydrofuran-derived olefinic moiety enhances reactivity in certain transformations, while the dioxaborolane framework ensures efficient boron transfer. This compound is particularly useful in the synthesis of complex molecules, offering precise control in C-C bond formation. Its well-defined structure and consistent performance make it a reliable choice for researchers in medicinal chemistry and materials science.
4,4,5,5-tetramethyl-2-[(E)-tetrahydrofuran-3-ylidenemethyl]-1,3,2-dioxaborolane structure
2246914-68-9 structure
Product Name:4,4,5,5-tetramethyl-2-[(E)-tetrahydrofuran-3-ylidenemethyl]-1,3,2-dioxaborolane
CAS No:2246914-68-9
MF:C11H19BO3
MW:210.077763795853
CID:4787176
PubChem ID:137963891
Update Time:2026-02-27

4,4,5,5-tetramethyl-2-[(E)-tetrahydrofuran-3-ylidenemethyl]-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 2-((Dihydrofuran-3(2H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 4,4,5,5-Tetramethyl-2-[(Z)-oxolan-3-ylidenemethyl]-1,3,2-dioxaborolane
    • 4,4,5,5-tetramethyl-2-[(E)-tetrahydrofuran-3-ylidenemethyl]-1,3,2-dioxaborolane
    • 2365173-52-8
    • 4,4,5,5-tetramethyl-2-[(oxolan-3-ylidene)methyl]-1,3,2-dioxaborolane
    • EN300-703518
    • Z2327672879
    • EN300-1704687
    • 2246914-68-9
    • G54374
    • 4,4,5,5-tetramethyl-2-[(z)-tetrahydrofuran-3-ylidenemethyl]-1,3,2-dioxaborolane
    • 4,4,5,5-tetramethyl-2-{[(3Z)-oxolan-3-ylidene]methyl}-1,3,2-dioxaborolane
    • AKOS037621411
    • CS-0312186
    • (Z)-2-((Dihydrofuran-3(2H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • Inchi: 1S/C11H19BO3/c1-10(2)11(3,4)15-12(14-10)7-9-5-6-13-8-9/h7H,5-6,8H2,1-4H3/b9-7-
    • InChI Key: NEISUWCVGVZLCQ-CLFYSBASSA-N
    • SMILES: O1B(/C=C2\COCC\2)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 210.1427246g/mol
  • Monoisotopic Mass: 210.1427246g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 27.7

4,4,5,5-tetramethyl-2-[(E)-tetrahydrofuran-3-ylidenemethyl]-1,3,2-dioxaborolane Pricemore >>

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4,4,5,5-tetramethyl-2-[(E)-tetrahydrofuran-3-ylidenemethyl]-1,3,2-dioxaborolane Suppliers

Amadis Chemical Company Limited
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(CAS:2246914-68-9)4,4,5,5-tetramethyl-2-[(E)-tetrahydrofuran-3-ylidenemethyl]-1,3,2-dioxaborolane
Order Number:A1081046
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:10
Price ($):343.0/1201.0
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Additional information on 4,4,5,5-tetramethyl-2-[(E)-tetrahydrofuran-3-ylidenemethyl]-1,3,2-dioxaborolane

Comprehensive Analysis of 4,4,5,5-Tetramethyl-2-[(E)-Tetrahydrofuran-3-ylidenemethyl]-1,3,2-Dioxaborolane (CAS No. 2246914-68-9)

4,4,5,5-Tetramethyl-2-[(E)-tetrahydrofuran-3-ylidenemethyl]-1,3,2-dioxaborolane (CAS No. 2246914-68-9) is a highly specialized boron-containing heterocyclic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in organic synthesis, pharmaceutical research, and material science. This compound belongs to the class of dioxaborolanes, which are known for their versatility as boronic ester intermediates in cross-coupling reactions, particularly in Suzuki-Miyaura coupling.

The molecular structure of 4,4,5,5-tetramethyl-2-[(E)-tetrahydrofuran-3-ylidenemethyl]-1,3,2-dioxaborolane features a tetrahydrofuran ring conjugated with a dioxaborolane moiety, making it a valuable building block for stereoselective synthesis. Researchers have explored its utility in constructing chiral ligands and catalysts, which are critical for asymmetric transformations in drug discovery. Its E-configuration at the double bond further enhances its reactivity profile, enabling precise control over molecular architecture.

In the context of green chemistry, this compound aligns with the growing demand for sustainable reagents. Its stability under ambient conditions and compatibility with water-tolerant reactions make it an attractive alternative to traditional boronic acids. Recent studies highlight its role in flow chemistry setups, where its high purity and low toxicity contribute to safer and more efficient industrial processes. These attributes resonate with the pharmaceutical industry's push toward eco-friendly manufacturing.

From a materials science perspective, CAS 2246914-68-9 has been investigated for its potential in organic electronics. Its π-conjugated system and boron-centered Lewis acidity enable interactions with electron-rich substrates, paving the way for innovations in OLEDs and sensors. The compound's ability to form stable complexes with transition metals also opens doors for advanced catalytic systems.

Frequently asked questions about this compound include: "What are the synthetic routes for 4,4,5,5-tetramethyl-2-[(E)-tetrahydrofuran-3-ylidenemethyl]-1,3,2-dioxaborolane?" and "How does its reactivity compare to other dioxaborolanes?" These queries reflect the scientific community's interest in its structure-activity relationships. Analytical techniques such as NMR spectroscopy and X-ray crystallography are commonly employed to characterize its purity and configuration.

In summary, 4,4,5,5-tetramethyl-2-[(E)-tetrahydrofuran-3-ylidenemethyl]-1,3,2-dioxaborolane represents a cutting-edge tool for modern chemistry. Its multifaceted applications—from drug development to smart materials—underscore its importance in advancing molecular innovation. As research continues, this compound is poised to play a pivotal role in addressing challenges across life sciences and nanotechnology.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2246914-68-9)4,4,5,5-tetramethyl-2-[(E)-tetrahydrofuran-3-ylidenemethyl]-1,3,2-dioxaborolane
A1081046
Purity:99%/99%
Quantity:1g/5g
Price ($):343.0/1201.0
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